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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)thiophene-2-

carbaldehyde

Cat. No.: B1350412 Get Quote

An In-depth Technical Guide to 5-(4-
Chlorophenyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde. The information is intended to

support research and development activities, particularly in the fields of medicinal chemistry

and material science.

Compound Identification
This section provides key identifiers for 5-(4-Chlorophenyl)thiophene-2-carbaldehyde.
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Identifier Value Reference

IUPAC Name
5-(4-Chlorophenyl)thiophene-

2-carbaldehyde

CAS Number 38401-71-7

Molecular Formula C₁₁H₇ClOS

Molecular Weight 222.69 g/mol

InChI

1S/C11H7ClOS/c12-9-3-1-8(2-

4-9)11-6-5-10(7-13)14-11/h1-

7H

InChI Key
JFAKPLYPDADDKE-

UHFFFAOYSA-N

SMILES Clc1ccc(cc1)-c2ccc(C=O)s2

MDL Number MFCD01860767

Physicochemical Properties
This table summarizes the known and predicted physicochemical properties of the compound.

Due to the limited availability of experimental data for this specific molecule, some properties of

the parent compound, thiophene-2-carbaldehyde, are included for comparative purposes.
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Property Value Remarks Reference

Physical Form Solid

Melting Point 88–90 °C [1]

Boiling Point Not available

For the parent

compound, thiophene-

2-carbaldehyde, the

boiling point is 198 °C.

[2]

Density Not available

For the parent

compound, thiophene-

2-carbaldehyde, the

density is 1.2 g/mL.

[2]

Solubility

No quantitative data

available. The parent

compound, thiophene-

2-carbaldehyde, is

miscible with

chloroform, alcohol,

ether, dimethyl

sulfoxide, and ethyl

acetate, and

immiscible with water.

The presence of the

chlorophenyl group is

expected to decrease

water solubility and

increase solubility in

nonpolar organic

solvents.

[3]

Spectral Data
Detailed spectral data for 5-(4-Chlorophenyl)thiophene-2-carbaldehyde is not readily

available in the public domain. However, based on the analysis of its derivatives and related

compounds, the following characteristic spectral features can be anticipated.
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Technique Expected Features Reference

¹H NMR

Signals corresponding to the

aldehydic proton (singlet, ~9.9

ppm), doublets for the

thiophene ring protons, and

multiplets for the protons of the

4-chlorophenyl group.

[4]

¹³C NMR

A signal for the carbonyl

carbon of the aldehyde (~180-

190 ppm), along with signals

for the aromatic carbons of the

thiophene and chlorophenyl

rings.

Infrared (IR)

A strong absorption band for

the C=O stretching of the

aldehyde group (around 1650-

1670 cm⁻¹).

[1]

Mass Spectrometry

A molecular ion peak

corresponding to the

compound's molecular weight

(222.69 g/mol ).

Chemical Properties and Reactivity
Synthesis
5-(4-Chlorophenyl)thiophene-2-carbaldehyde can be synthesized from 2-thiophene

aldehyde, using DMSO as a solvent.[1] A general and versatile method for the synthesis of

aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction.[4]

Reactivity
The chemical reactivity of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde is primarily dictated

by the aldehyde functional group and the electron-rich thiophene ring.
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Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack and can undergo

a variety of reactions, including condensation, oxidation, and reduction. It serves as a key

functional group for the synthesis of more complex molecules, such as chalcones, by

reacting with acetophenones.[1]

Thiophene Ring: The thiophene ring is aromatic and undergoes electrophilic substitution

reactions. The presence of the electron-withdrawing aldehyde group at the 2-position and the

4-chlorophenyl group at the 5-position influences the regioselectivity of these reactions.

Experimental Protocols
While a detailed, step-by-step protocol for the synthesis of 5-(4-Chlorophenyl)thiophene-2-
carbaldehyde is not explicitly available, a general procedure can be inferred from related

syntheses. The following is a representative protocol for a Suzuki-Miyaura cross-coupling

reaction to generate an arylthiophene aldehyde.

Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling[4]

Reaction Setup: In a reaction vessel, combine 4-bromothiophene-2-carbaldehyde, the

desired arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g.,

K₂CO₃ or Cs₂CO₃).

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane

and water.

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at

a temperature ranging from 80 to 100 °C for several hours.

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up.

Extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter,

and concentrate the solvent under reduced pressure. Purify the crude product using column

chromatography on silica gel.
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Biological and Pharmacological Context
Direct studies on the biological activity of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde are

limited. However, the thiophene scaffold is a well-established pharmacophore present in

numerous FDA-approved drugs. Thiophene derivatives have been reported to exhibit a wide

range of biological activities, including:

Anticancer

Antimicrobial

Anti-inflammatory

Antiviral

The presence of the 4-chlorophenyl substituent and the aldehyde functional group provides

opportunities for further chemical modifications to explore and optimize potential biological

activities. For instance, derivatives of this compound could be investigated as inhibitors of

specific signaling pathways implicated in disease, such as the PI3K/Akt/mTOR pathway, which

is often dysregulated in cancer.

Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of arylthiophene-2-

carbaldehydes, a class of compounds to which 5-(4-Chlorophenyl)thiophene-2-
carbaldehyde belongs.
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General Synthetic Workflow for Arylthiophene-2-carbaldehydes
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Caption: Generalized workflow for the synthesis of arylthiophene-2-carbaldehydes.

Potential Biological Interaction Logic
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This diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives

of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde, based on the known activities of similar

heterocyclic compounds.

Hypothetical Signaling Pathway Modulation
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Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Safety Information
5-(4-Chlorophenyl)thiophene-2-carbaldehyde is associated with the following hazard

classifications:

H302: Harmful if swallowed.

H317: May cause an allergic skin reaction.

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses), should be observed when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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